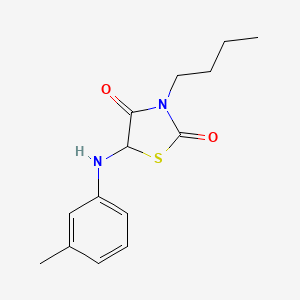
3-丁基-5-(间甲苯氨基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
科学研究应用
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
Target of Action
The primary target of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione interacts with its target, PPARγ, by binding to it . This binding improves insulin resistance, thereby exhibiting hypoglycemic activity . The compound’s antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The compound affects the biochemical pathway involving PPARγ. By binding to PPARγ, it influences the regulation of different physiological processes . It also impacts the pathways involved in antimicrobial action by inhibiting cytoplasmic Mur ligases .
Result of Action
The binding of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione to PPARγ improves insulin resistance, leading to hypoglycemic activity . This makes it a potential candidate for the treatment of type 2 diabetes . Additionally, its antimicrobial action results from the inhibition of cytoplasmic Mur ligases .
生化分析
Biochemical Properties
The biochemical properties of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione are largely attributed to its interactions with various biomolecules. For instance, it has been found to interact with peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . The binding of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione to PPARγ can stimulate peripheral adiposities to increase their uptake of free fatty acids, leading to a reduction in the fat stored in muscles, liver, and visceral fat deposits .
Cellular Effects
In terms of cellular effects, 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with PPARγ can modulate the expression of genes involved in lipid metabolism and glucose homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to PPARγ, for instance, can lead to conformational changes that affect the receptor’s activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can vary over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PPARγ, it is likely involved in lipid metabolism and glucose homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves a multicomponent reaction. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction is efficient and yields the desired thiazolidine derivatives with good selectivity and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and various substituted thiazolidine derivatives .
相似化合物的比较
Similar Compounds
- 5-(4-Chlorobenzylidene)-3-m-tolyl thiazolidine-2,4-dione
- 5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione
Uniqueness
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione stands out due to its unique butyl and m-tolylamino substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
属性
IUPAC Name |
3-butyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMLMDZUGXUEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
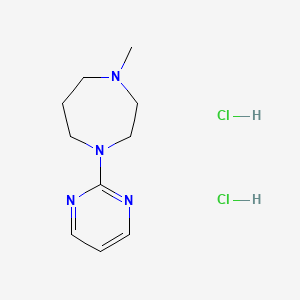
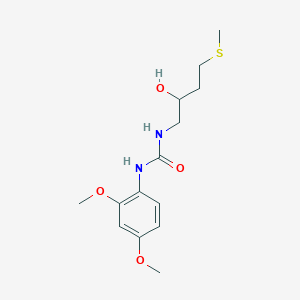
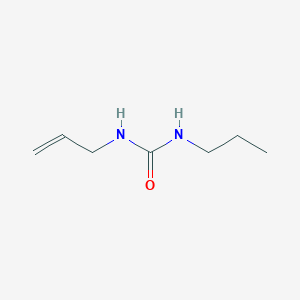
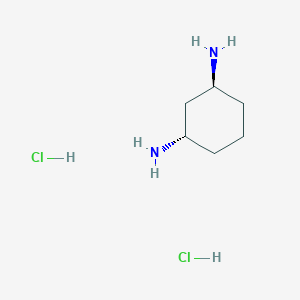
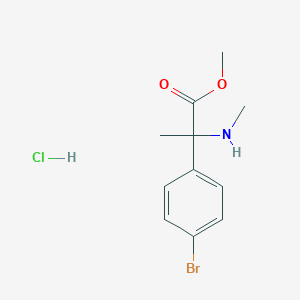
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)
![N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2368768.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)

![2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE](/img/structure/B2368773.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)
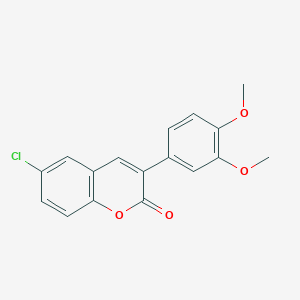
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2368779.png)
![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)
